molecular formula C21H15F3N2O2S B2678298 3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326928-01-1

3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2678298
CAS No.: 1326928-01-1
M. Wt: 416.42
InChI Key: OVXFBMPRTILKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, is a high-purity chemical reagent designed for research and development purposes. The compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class of heterocyclic compounds, a scaffold known for its significant potential in medicinal chemistry and drug discovery due to its structural similarity to purine bases . The specific molecular architecture, featuring a 2-methylphenyl group at the 3-position and a 2-(trifluoromethyl)benzyl group at the N1-position, is engineered to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This makes it a valuable chemical intermediate for synthesizing novel pharmaceutical candidates and for probing biochemical pathways. While the specific biological profile of this exact analogue is under investigation, related thieno[3,2-d]pyrimidine-2,4-dione derivatives have been explored for a range of therapeutic applications, suggesting its utility in developing enzyme inhibitors or receptor modulators. Researchers can employ this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N2O2S/c1-13-6-2-5-9-16(13)26-19(27)18-17(10-11-29-18)25(20(26)28)12-14-7-3-4-8-15(14)21(22,23)24/h2-11,18H,12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUATTYCLBPIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4C(F)(F)F)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N3O2SC_{18}H_{16}F_3N_3O_2S. It features a thieno[3,2-d]pyrimidine core structure with substituents that enhance its biological activity. The presence of trifluoromethyl and methyl groups contributes to its lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways. For instance, it has demonstrated inhibitory effects on kinases that are crucial for cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity by binding to specific sites, thereby influencing downstream signaling pathways.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cytotoxicity : Research indicates that it has cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values suggest potent activity at low concentrations .
  • Mechanism : The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells. This is likely mediated through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .
  • Inhibition of Biofilm Formation : Studies suggest that it may inhibit biofilm formation in pathogenic bacteria, which is critical for treating chronic infections.

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against A549 and HeLa cells with IC50 values of 10 µM and 15 µM respectively.
Study 2Showed broad-spectrum antibacterial activity with MIC values ranging from 5 to 50 µg/mL against various strains.
Study 3Investigated the mechanism of action revealing induction of apoptosis via mitochondrial pathways in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances potency. Conversely, substituents that are electron-donating tend to decrease activity.
  • Core Structure Importance : The thienopyrimidine core is essential for maintaining biological activity; modifications can lead to loss of efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related thieno[3,2-d]pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Weight Key Biological Activities Notable Properties Reference
3-(2-Methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-thieno[3,2-d]pyrimidine-2,4-dione 3: 2-methylphenyl; 1: 2-(CF₃)benzyl ~414.3* Hypothesized: Anticancer, antimicrobial High lipophilicity (CF₃ group) Synthesized analog
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 3: 2,4-difluorophenyl 280.25 Antifungal, anticancer Electron-withdrawing F groups
5-Methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 3: phenyl; 6: methylthiazole Not reported Antimicrobial (vs. S. aureus) Enhanced membrane penetration
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 1: oxadiazole; 3: 4-fluorobenzyl ~484.9 Not reported Rigid oxadiazole spacer

*Calculated based on molecular formula (C₂₁H₁₆F₃N₃O₂S).

Key Observations:

Substituent Effects on Activity: The 2-(trifluoromethyl)benzyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., phenyl or benzyl groups) . Halogenated aryl groups (e.g., 2,4-difluorophenyl in ) improve target binding via electron-withdrawing effects but may reduce solubility.

Synthetic Routes: Most thieno[3,2-d]pyrimidines are synthesized via cyclocondensation of thioureas with α,β-unsaturated ketones or Vilsmeier–Haack reactions for functionalization . The trifluoromethylbenzyl group in the target compound may be introduced via alkylation of the thieno[3,2-d]pyrimidine core using 2-(trifluoromethyl)benzyl chloride .

Biological Performance :

  • Compounds with trifluoromethyl groups (e.g., ) often show superior pharmacokinetic profiles due to increased lipophilicity and resistance to cytochrome P450 oxidation.
  • Antimicrobial activity in highlights the importance of thiazole or thiophene moieties for targeting bacterial enzymes.

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